molecular formula C24H25NO4 B2945264 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 2344685-88-5

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2945264
CAS No.: 2344685-88-5
M. Wt: 391.467
InChI Key: MYPPFEYUZFAZCP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid (CAS: 2383892-92-8) is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core with two key functional groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions (e.g., piperidine) .
  • Carboxylic acid moiety: Positioned at the 8th carbon, enabling conjugation to amines or other nucleophiles in drug discovery and bioconjugation applications .

Molecular Formula: C₂₃H₂₃NO₄ Applications: This compound serves as a versatile building block in medicinal chemistry, particularly for constructing constrained peptide analogs or small-molecule inhibitors.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-10-13-25(24(14-16)11-5-12-24)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPPFEYUZFAZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound is part of a larger class of azaspiro compounds that have been explored for their pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H23NO5
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 2309448-55-1
  • IUPAC Name : this compound

The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, enhancing the compound's utility in medicinal chemistry. The spirocyclic structure contributes to its binding affinity with biological targets, which is crucial for its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The unique structural features allow it to modulate various biological pathways, making it a candidate for further pharmacological exploration.

Research Findings

  • Binding Affinity Studies :
    • The compound exhibits significant binding affinity to multiple receptor types, which may include GPR119 agonists, as seen in related compounds within the azaspiro family .
    • Interaction studies have revealed that modifications to the Fmoc group can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that is critical for drug design .
  • Cytotoxicity Assessments :
    • Preliminary cytotoxicity tests indicate that derivatives of this compound show varied IC50 values against different cancer cell lines, suggesting potential applications in oncology .
    • For instance, related compounds in the azaspiro class demonstrated IC50 values ranging from low micromolar concentrations, indicating promising anti-cancer activity .

Case Study 1: GPR119 Agonist Activity

In a study focused on GPR119 agonists, a series of azaspiro compounds were synthesized and evaluated for their glucose-lowering effects in diabetic rat models. Compound 54g was identified as particularly effective due to its favorable pharmacokinetic profile and significant glucose-lowering effects, demonstrating the therapeutic potential of spirocyclic compounds like this compound .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation into the cytotoxic effects of synthesized analogs revealed that certain derivatives exhibited potent activity against Jurkat and K562 cell lines, with IC50 values indicating strong anti-proliferative effects. This suggests that modifications to the azaspiro structure can lead to enhanced bioactivity against cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with Fmoc groupPotential GPR119 agonist; cytotoxicity against cancer cells
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octaneSimilar Fmoc group; different spirocyclic coreVaried biological properties; potential for drug design
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octaneOxa substitution in spirocyclic frameworkAltered solubility and reactivity profiles

This table illustrates how slight variations in structure can significantly impact biological activity, highlighting the importance of continued research into these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Applications Key Differences Reference
5-(Fmoc)-5-azaspiro[3.5]nonane-8-carboxylic acid Spiro[3.5]nonane Fmoc at N5, COOH at C8 C₂₃H₂₃NO₄ Peptide synthesis, constrained scaffolds Unique spiro[3.5] ring size; Fmoc protection
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc at N4, acetic acid side chain C₂₁H₂₂N₂O₄ Linker for drug conjugates Non-spiro, flexible piperazine core
5-(Boc)-5-azaspiro[2.4]heptane-1-carboxylic acid Spiro[2.4]heptane Boc at N5, COOH at C1 C₁₃H₂₁NO₄ Small-molecule inhibitors Smaller spiro[2.4] ring; Boc protection (stable to acids, cleaved with TFA)
5-Azaspiro[3.5]nonane-8-carboxylic acid hydrochloride Spiro[3.5]nonane COOH at C8, HCl salt C₉H₁₅NO₂·HCl Intermediate for further derivatization Lacks Fmoc/Boc protection; free amine available
9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-tetrahydrofuro[naphtho]dioxol-6-one Fused furo-naphtho-dioxole Trimethoxyphenyl, furan side chain C₂₇H₂₇NO₈ Anticancer agents Non-spiro, complex fused-ring system

Key Findings

Spiro Ring Size and Rigidity: The spiro[3.5]nonane core in the target compound provides a balance between rigidity and synthetic accessibility compared to smaller spiro[2.4]heptane derivatives (e.g., 5-(Boc)-5-azaspiro[2.4]heptane-1-carboxylic acid), which may exhibit higher strain . Larger spiro systems (e.g., spiro[5.5]undecane in ) offer greater conformational restriction but are synthetically challenging .

Protecting Group Chemistry :

  • Fmoc vs. Boc : Fmoc is preferred in solid-phase peptide synthesis due to its orthogonality to acid-labile groups, whereas Boc (tert-butoxycarbonyl) requires harsh acidic conditions (e.g., trifluoroacetic acid) for cleavage, limiting compatibility with acid-sensitive substrates .

Biological Activity: The target compound’s carboxylic acid group enables direct conjugation to biologics (e.g., antibodies), unlike analogs with ester or amide termini (e.g., 5-Oxaspiro[3.5]nonane-9-carboxylic acid derivatives), which require additional activation steps . Compounds with fused aromatic systems (e.g., ’s tetrahydrofuro[naphtho]dioxol-6-one) exhibit potent anticancer activity but lack the modularity of spirocyclic Fmoc/Boc-protected building blocks .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs Fmoc-Cl (Fmoc chloride) for amine protection, similar to methods in for carbazole derivatives .
  • In contrast, Boc-protected spiro compounds (e.g., ) often use Boc anhydride under basic conditions .

Q & A

Basic: What are the critical handling and storage conditions for this compound to ensure stability during peptide synthesis?

Answer:
The compound’s Fmoc (9-fluorenylmethoxycarbonyl) group is sensitive to base-catalyzed cleavage, requiring storage at 2–8°C in airtight, light-resistant containers to prevent premature deprotection . The spirocyclic structure may introduce steric hindrance, necessitating anhydrous conditions during synthesis to avoid hydrolysis of the carboxylic acid moiety . For handling, use nitrile gloves , safety goggles , and lab coats to minimize skin/eye exposure, as recommended for structurally similar Fmoc-protected compounds .

Basic: How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Answer:
The Fmoc group serves as a temporary protecting group for the amine, enabling orthogonal deprotection with 20% piperidine in DMF . Unlike tert-butoxycarbonyl (Boc) groups, Fmoc is base-labile, allowing milder cleavage conditions that preserve acid-sensitive spirocyclic structures . Post-coupling, residual Fmoc-byproducts (e.g., dibenzofulvene) should be monitored via UV absorbance at 301 nm to ensure complete removal .

Advanced: What strategies mitigate racemization during coupling of this sterically hindered spirocyclic amino acid?

Answer:
The spirocyclic core increases steric bulk, elevating racemization risk during activation. Optimize coupling using:

  • Low-temperature (0–4°C) reactions to slow base-catalyzed racemization.
  • Coupling reagents like HATU or HOAt, which enhance efficiency in hindered systems .
  • Additives (e.g., 6-Cl-HOBt) to suppress oxazolone formation .
    Validate enantiomeric purity via chiral HPLC with a crown ether-based column or circular dichroism (CD) spectroscopy .

Advanced: How can NMR spectroscopy resolve structural ambiguities in the spirocyclic core?

Answer:
The spirocyclic system creates distinct diastereotopic protons. Use:

  • 1H-13C HSQC to assign quaternary carbons at the spiro junction.
  • NOESY/ROESY to confirm spatial proximity between non-adjacent protons (e.g., H-8 and H-1 in the spiro ring) .
  • 2D COSY to map coupling networks disrupted by the rigid spiro structure . For quantitative analysis, integrate 19F NMR if fluorine tags are introduced during derivatization .

Advanced: How can low coupling yields be addressed in SPPS when using this compound?

Answer:
Low yields often arise from steric hindrance or poor solubility. Troubleshoot via:

  • Extended coupling times (2–4 hours) with 2–4 equivalents of activated ester.
  • Microwave-assisted synthesis (50°C, 10–15 W) to enhance diffusion in swollen resin .
  • Pre-activation protocols : Pre-form the active ester (e.g., pentafluorophenyl ester) before resin addition .
    Monitor resin loading via Kaiser test or quantitative ninhydrin assay .

Contradiction Analysis: Why do reported melting points vary for structurally similar spirocyclic Fmoc-amino acids?

Answer:
Discrepancies arise from:

  • Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) yield different polymorphs .
  • Hydration states : Hygroscopic carboxylic acid groups may retain water, altering observed mp .
  • Impurity profiles : Residual solvents (DMF, THF) lower mp; recrystallize using gradient sublimation or HPLC-grade solvents .

Advanced: What analytical methods confirm successful incorporation into a peptide chain?

Answer:

  • LC-MS/MS : Monitor molecular ion clusters (e.g., [M+H]+) and fragment ions corresponding to the spirocyclic moiety.
  • MALDI-TOF : Validate mass shifts post-incorporation (Δ = molecular weight of the compound).
  • Edman Degradation : Sequential cleavage to confirm positional integrity within the peptide .

Advanced: How does the spirocyclic structure influence bioactivity in peptide-based drug candidates?

Answer:
The rigid spiro core:

  • Enhances metabolic stability by restricting conformational flexibility .
  • May improve target binding affinity via pre-organization of pharmacophores.
  • Reduces membrane permeability due to increased polarity; counterbalance with lipophilic substituents .

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